Methanone, 1-cyclohexen-1-ylcyclohexyl-

Catalog No.
S871506
CAS No.
74598-74-6
M.F
C13H20O
M. Wt
192.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methanone, 1-cyclohexen-1-ylcyclohexyl-

CAS Number

74598-74-6

Product Name

Methanone, 1-cyclohexen-1-ylcyclohexyl-

IUPAC Name

1-(cyclohexen-1-yl)cyclohexane-1-carbaldehyde

Molecular Formula

C13H20O

Molecular Weight

192.3 g/mol

InChI

InChI=1S/C13H20O/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h7,11H,1-6,8-10H2

InChI Key

LXTQTAJFSMGIGH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C=O)C2=CCCCC2

Canonical SMILES

C1CCC(CC1)(C=O)C2=CCCCC2
  • Nickel-Catalyzed Carbonylative Negishi Cross-Coupling:

Cyclohexyl-1-cyclohexenyl Ketone has been shown to be a valuable substrate for nickel-catalyzed carbonylative Negishi cross-coupling reactions []. This type of reaction allows for the formation of carbon-carbon bonds between organic molecules. In the context of this research, the cyclohexenyl ketone moiety of the molecule acts as the electrophilic coupling partner, while a Negishi reagent (typically an organozinc halide) serves as the nucleophilic component. The nickel catalyst facilitates the reaction and allows for the introduction of a carbonyl group (C=O) into the final product [].

Methanone, 1-cyclohexen-1-ylcyclohexyl- is a chemical compound with the molecular formula C13H20O and a molecular weight of 196.30 g/mol. It is also known by its CAS Registry Number 74598-74-6. This compound features a cyclohexene ring attached to a cyclohexyl group, making it a member of the ketone family. Its structure can be represented as follows:

  • Chemical Structure: The compound consists of a cyclohexenyl moiety bonded to a cyclohexyl group through a carbonyl (C=O) functional group, giving it unique properties compared to other similar compounds.

Typical of ketones. Notably, it can undergo:

  • Nucleophilic Addition Reactions: The carbonyl carbon is electrophilic and can react with nucleophiles such as Grignard reagents or hydride donors.
  • Oxidation Reactions: Under certain conditions, this compound may be oxidized to form carboxylic acids.
  • Reduction Reactions: It can be reduced to form alcohols.

One significant reaction pathway includes the nickel-catalyzed carbonylative Negishi cross-coupling, which allows for the formation of enones from this ketone .

Methanone, 1-cyclohexen-1-ylcyclohexyl- can be synthesized through several methods:

  • Nickel-Catalyzed Carbonylative Negishi Cross-Coupling: This method involves the coupling of organozinc reagents with aryl halides in the presence of nickel catalysts and carbon monoxide .
  • Direct Acylation: This involves acylating cyclohexene derivatives using acetic anhydride or acetyl chloride under controlled conditions.
  • Hydroformylation: The reaction of cyclohexene with carbon monoxide and hydrogen in the presence of a catalyst can yield this compound through intermediate aldehyde formation followed by reduction.

Methanone, 1-cyclohexen-1-ylcyclohexyl- has several applications:

  • Flavor and Fragrance Industry: It may be used to impart specific scents or flavors due to its unique olfactory properties.
  • Chemical Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules.
  • Research and Development: It is utilized in various chemical research projects focusing on ketones and their derivatives.

Several compounds share structural similarities with Methanone, 1-cyclohexen-1-ylcyclohexyl-. Below are some notable examples:

Compound NameMolecular FormulaUnique Features
Ethanone, 1-(1-cyclohexen-1-yl)-C8H12OSmaller size; simpler structure
1-CyclohexeneC6H10No carbonyl group; unsaturated hydrocarbon
CyclopentanoneC5H8OSmaller ring size; different cyclic structure
4-MethylcyclohexanoneC7H12OContains a methyl substituent; saturated

Uniqueness

Methanone, 1-cyclohexen-1-ylcyclohexyl-'s uniqueness lies in its combination of a cyclohexene and cyclohexane moiety along with the ketone functional group, which provides distinct chemical reactivity and potential applications not found in simpler or smaller analogs.

XLogP3

3.4

Wikipedia

[[1,1'-Bi(cyclohexan)]-1'-ene]-1-carbaldehyde

Dates

Modify: 2024-04-15

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